Ethyl 3-(2,5-difluorophenyl)acrylate
CAS No.: 881658-90-8
VCID: VC2983197
Molecular Formula: C11H10F2O2
Molecular Weight: 212.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 3-(2,5-difluorophenyl)acrylate is a chemical compound belonging to the class of acrylates, which are known for their reactivity and ability to undergo polymerization. This compound features a difluorophenyl group attached to an acrylate moiety, enhancing its electrophilicity and reactivity. Despite the lack of specific information on Ethyl 3-(2,5-difluorophenyl)acrylate in the provided search results, similar compounds like Ethyl 3-(3,5-difluorophenyl)acrylate and Ethyl 3-(2,4-difluorophenyl)acrylate offer insights into potential properties and applications. Potential ApplicationsGiven the properties of similar compounds, Ethyl 3-(2,5-difluorophenyl)acrylate could be used in various fields:
Research Findings on Similar CompoundsResearch on similar compounds highlights their biological activities:
|
---|---|
CAS No. | 881658-90-8 |
Product Name | Ethyl 3-(2,5-difluorophenyl)acrylate |
Molecular Formula | C11H10F2O2 |
Molecular Weight | 212.19 g/mol |
IUPAC Name | ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate |
Standard InChI | InChI=1S/C11H10F2O2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7H,2H2,1H3/b6-3+ |
Standard InChIKey | CLINBLOBAIWBEQ-ZZXKWVIFSA-N |
Isomeric SMILES | CCOC(=O)/C=C/C1=C(C=CC(=C1)F)F |
SMILES | CCOC(=O)C=CC1=C(C=CC(=C1)F)F |
Canonical SMILES | CCOC(=O)C=CC1=C(C=CC(=C1)F)F |
PubChem Compound | 44754915 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume